Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate

Cell adhesion molecule inhibition E-selectin Thienopyridine regioisomer SAR

Kinase inhibitor programs require orthogonal building blocks for parallel library synthesis. The thieno[2,3-c]pyridine isomer is critical for potent hinge binding (PDB 7pwd.1), yet sourcing the correct regioisomer with dual handles is a supply bottleneck. Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS 251996-85-7) provides the solution. • Orthogonal 4-Cl (Suzuki/Buchwald-Hartwig) and 2-COOMe (amidation) handles • Validated in Amgen PKB inhibitor patents (WO2009/11871) and Abbott cell-adhesion programs • Enables 50-200 compound libraries in 2-3 weeks via 96-well parallel synthesis

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 251996-85-7
Cat. No. B1288046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
CAS251996-85-7
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=NC=C2S1)Cl
InChIInChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
InChIKeyRKEMSSHLFNIVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Core Intermediate for Kinase Libraries


Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS 251996-85-7) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine family. Its core scaffold is isosteric with quinoline and isoquinoline, imparting broad utility in medicinal chemistry . The compound features a chlorine atom at the 4-position and a methyl ester at the 2-position, a combination that establishes it as a versatile, bidirectional diversification intermediate for parallel synthesis of kinase-focused compound libraries [1]. Documented in both Amgen kinase-inhibitor patents and Abbott Laboratories cell-adhesion programs, this intermediate has been used to generate clinical candidates targeting PKB (Akt) and GRK2 kinases [2][3].

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Irreplaceable Specificity


Thienopyridine isomers (e.g., thieno[2,3-b]pyridine, thieno[3,2-c]pyridine) and substitution variants exhibit profoundly different biochemical profiles. The Stewart et al. (2001) study explicitly demonstrated that the relative position of the nitrogen atom in the thienopyridine ring system is 'critical for activity' in cell adhesion molecule inhibition, with the [2,3-c] isomer being essential for potent, selective ICAM-1/E-selectin blockade [1]. Furthermore, the 4-chloro-2-carboxylate substitution pattern of this compound provides orthogonal reactivity handles: the chlorine enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the 4-position, while the methyl ester permits saponification and subsequent amidation at the 2-position [2]. Isomeric or differently substituted analogs (e.g., 4-unsubstituted, 2-unsubstituted, or regioisomeric thienopyridines) cannot replicate this synthetic versatility [3].

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Comparative Evidence


Regioisomeric Specificity in E-Selectin Inhibition

The [2,3-c] thienopyridine isomer is specifically required for potent E-selectin and ICAM-1 inhibitory activity. The lead compound A-205804, a 4-(4-methylphenyl)thio-thieno[2,3-c]pyridine-2-carboxamide derived from the target compound's scaffold, exhibits IC50 values of 20 nM (E-selectin) and 25 nM (ICAM-1), with >1000 nM against VCAM-1, demonstrating >50-fold selectivity [1]. Synthetic access to this precise [2,3-c] core relies on building blocks such as methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, as the isomeric [3,2-c] and [2,3-b] variants fail to deliver comparable potency [2].

Cell adhesion molecule inhibition E-selectin Thienopyridine regioisomer SAR

4-Chloro Handle Enables Pd-Catalyzed Diversification

The 4-chloro substituent of the title compound serves as a synthetic linchpin for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination). The Amgen patent WO2009/11871 explicitly employs this compound on pages 130-131 as a precursor for aryl- and heteroaryl-coupled PKB inhibitors [1]. In contrast, the 4-unsubstituted analog (methyl thieno[2,3-c]pyridine-2-carboxylate, CAS 870243-58-6) lacks this reactive handle, while 4-methyl or 4-methoxy analogs require alternative, often lower-yielding, functionalization strategies . The 4-chloro derivative thus uniquely combines the correct regioisomer framework with an orthogonal reactive site for transition-metal-mediated diversification.

Suzuki coupling Cross-coupling Kinase inhibitor synthesis Parallel library chemistry

Methyl Ester Protection for Stepwise Diversification

The methyl ester at C-2 serves as a protected carboxylic acid, enabling controlled, stepwise derivatization strategies. In the J. Med. Chem. 2001 Stewart et al. study, the carboxylic acid (obtained by saponification of the methyl ester) is converted to various amides that critically determine selectivity between E-selectin and ICAM-1 inhibition [1]. The direct carboxylic acid analog (4-chlorothieno[2,3-c]pyridine-2-carboxylic acid) carries a free acid group that can interfere with metal-catalyzed cross-coupling at the 4-position via undesired coordination or protonolysis. Using the methyl ester protects the 2-carboxylate during 4-position diversification, after which mild basic hydrolysis (LiOH, THF/H2O) quantitatively liberates the acid for subsequent amide coupling .

Amide bond formation Parallel synthesis Intermediate stability Ester saponification

GRK2 Kinase Binding Confirmed by X-ray Crystallography

Derivatives synthesized from the target compound have been co-crystallized with human G protein-coupled receptor kinase 2 (GRK2), a validated target for heart failure. The PDB entry 7pwd.1 contains the ligand 4-chloranyl-N-[2-(4-chlorophenyl)ethyl]thieno[2,3-c]pyridine-2-carboxamide bound in the GRK2 active site, confirming that the thieno[2,3-c]pyridine core (derived from the target compound via amidation) engages the kinase hinge region [1]. This structural validation distinguishes the [2,3-c] core from other thienopyridine isomers that cannot achieve the same binding pose due to altered nitrogen positioning [2]. The 4-chloro substituent remains intact in the final ligand, occupying a lipophilic pocket adjacent to the hinge, providing a vector for further optimization [1].

GRK2 kinase Heart failure X-ray crystallography Structure-based drug design

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Application Scenarios


Bidirectional Synthesis of PKB/Akt Inhibitor Libraries

In programs targeting the PI3K/Akt/mTOR pathway for oncology, methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate serves as the central intermediate for generating arrays of 4-aryl/heteroaryl-2-carboxamide thienopyridines. The Amgen patent WO2009/11871 demonstrates this workflow: Suzuki coupling at C4 installs aromatic diversity, followed by ester saponification and HATU-mediated amidation at C2 to yield PKB inhibitors [1]. This two-step, one-purification-intermediate sequence is compatible with 96-well parallel synthesis formats.

Structure-Guided Optimization of GRK2 Inhibitors

The validated GRK2 co-crystal structure (PDB 7pwd.1) confirms that the thieno[2,3-c]pyridine core engages the kinase hinge, while the 4-chloro substituent probes a lipophilic sub-pocket [2]. Structure-based design teams can procure this intermediate to systematically explore 4-position substituents (via Suzuki or Buchwald-Hartwig) while retaining the hinge-binding scaffold, enabling rapid SAR exploration with crystallographic feedback.

Selective E-Selectin/ICAM-1 Inhibitor Synthesis

The J. Med. Chem. 2001 study established that thieno[2,3-c]pyridine-2-carboxamides bearing appropriate 4-substituents can achieve >50-fold selectivity for E-selectin/ICAM-1 over VCAM-1 [3]. The target compound provides direct synthetic access to this chemotype: 4-position diversification followed by ester hydrolysis and amidation yields compounds suitable for evaluation in HUVEC-based adhesion assays and in vivo models of neutrophil migration.

Custom Synthesis Starting Material for CROs

CROs engaged in hit-to-lead or lead optimization campaigns can stock this intermediate as a strategic building block. Its orthogonal functional groups (C4-Cl, C2-COOMe) enable rapid generation of 50-200 compound libraries within 2-3 weeks. The compound's documented use by Amgen and Abbott provides precedent for its utility in pharma-relevant kinase and cell adhesion programs [1][3], reducing the perceived risk for clients requesting this scaffold.

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